![molecular formula C16H24N2O3S B5855650 N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)

N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

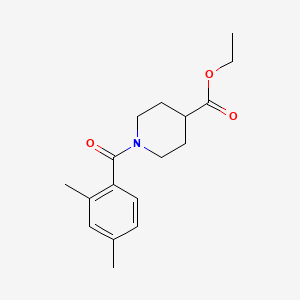

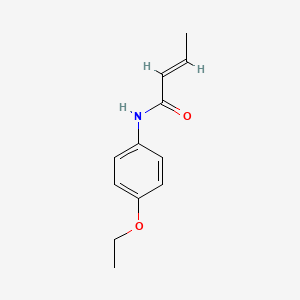

“N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide” is a chemical compound with the molecular formula C16H26N2O2S . It is a derivative of benzenesulfonamide .

Molecular Structure Analysis

The molecular structure of “N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide” consists of a benzenesulfonamide core with an isopropyl group at the 4-position and a 3-oxo-3-(1-pyrrolidinyl)propyl group .Physical And Chemical Properties Analysis

“N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide” has a molecular weight of 310.455 Da . More detailed physical and chemical properties could not be found in the available sources .Wissenschaftliche Forschungsanwendungen

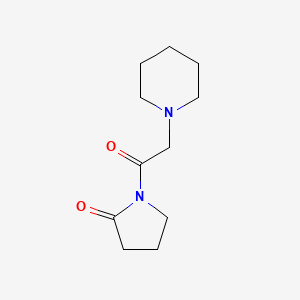

Na/H Exchange Inhibition

N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide: has been identified as a potent Na/H exchange inhibitor . This property is significant in the treatment of conditions like ischemia-reperfusion injury, where the regulation of ionic exchange is crucial for protecting tissues from damage due to lack of blood supply followed by restoration .

Synthesis of KB-R9032

The compound plays a critical role in the synthesis of KB-R9032 , a novel guanidine methanesulfonate derivative. KB-R9032 is noted for its high water solubility and potential therapeutic applications, particularly in mitigating the effects of ischemia-reperfusion induced injury .

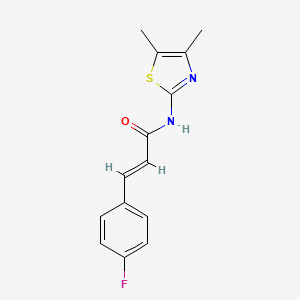

O, N-Acyl Migration Research

The compound is used in the study of O, N-acyl migration , a chemical rearrangement process. This research has implications for improving practical synthesis methods for various pharmaceutical compounds, showcasing the compound’s versatility in organic synthesis .

Development of Synthetic Methods

It serves as a key intermediate in developing more practical and efficient synthetic routes for complex organic molecules. The compound’s behavior under different conditions provides insights into steric effects and reaction optimization .

Exploration of Steric Effects

The compound’s structure allows for exploration of steric effects in chemical reactions, particularly acylation reactions. Understanding these effects can lead to the development of new synthetic strategies for pharmaceuticals .

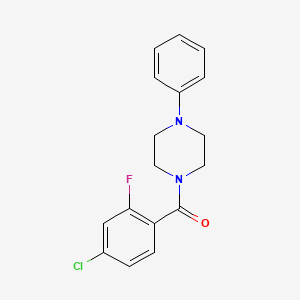

Pharmaceutical Intermediates

As an intermediate in pharmaceutical synthesis, it contributes to the production of various drugs. Its role in the synthesis of guanidine derivatives is particularly noteworthy, as these compounds have a range of medicinal applications .

Eigenschaften

IUPAC Name |

4-(3-oxo-3-pyrrolidin-1-ylpropyl)-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-13(2)17-22(20,21)15-8-5-14(6-9-15)7-10-16(19)18-11-3-4-12-18/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHRHPMNLAPVEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-oxo-3-pyrrolidin-1-ylpropyl)-N-propan-2-ylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B5855579.png)

![N'-(4-isopropylbenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5855590.png)

![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)